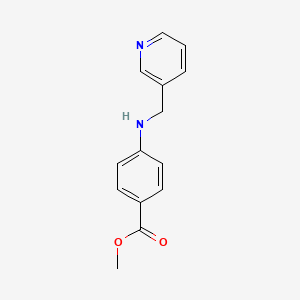

Methyl 4-((pyridin-3-ylmethyl)amino)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(pyridin-3-ylmethylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-14(17)12-4-6-13(7-5-12)16-10-11-3-2-8-15-9-11/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSILZUEFDYKDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Pyridin 3 Ylmethyl Amino Benzoate

Transformations Involving the Secondary Amine Functionality

The secondary amine in Methyl 4-((pyridin-3-ylmethyl)amino)benzoate is a key site for various chemical modifications. The lone pair of electrons on the nitrogen atom makes it nucleophilic, enabling reactions with a variety of electrophiles.

Acylation, Alkylation, and Sulfonylation Reactions

Acylation: The secondary amine readily undergoes acylation reactions with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. The reaction proceeds via a nucleophilic acyl substitution mechanism. byjus.comlibretexts.org The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate, which then collapses to form the amide and a leaving group. savemyexams.com The presence of a base, such as pyridine (B92270) or triethylamine, is often required to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. byjus.com

Alkylation: Alkylation of the secondary amine can be achieved using alkyl halides. This reaction, a form of nucleophilic substitution, results in the formation of a tertiary amine. The reaction proceeds via an SN2 mechanism, where the amine nitrogen attacks the electrophilic carbon of thealkyl halide, displacing the halide ion. The reactivity of the alkyl halide follows the order RI > RBr > RCl. Stronger bases and polar aprotic solvents can facilitate this reaction.

Sulfonylation: Similar to acylation, the secondary amine can be sulfonylated using sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to yield a sulfonamide. The mechanism is analogous to acylation, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

| Reagent Class | Example Reagent | Product Type | Reaction Conditions |

| Acyl Halide | Acetyl chloride | Amide | Base (e.g., pyridine), room temp. |

| Acid Anhydride | Acetic anhydride | Amide | Heat or catalyst |

| Alkyl Halide | Methyl iodide | Tertiary amine | Base, polar aprotic solvent |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Sulfonamide | Base (e.g., pyridine) |

Cyclization Reactions to Form Heterocyclic Systems

The bifunctional nature of this compound and its derivatives makes them potential precursors for the synthesis of various heterocyclic systems. While specific cyclization reactions for this exact molecule are not extensively documented, analogous structures suggest possibilities for intramolecular cyclization reactions. For instance, derivatives with appropriate functional groups on the N-benzyl or the benzoate (B1203000) moiety could undergo cyclization to form fused ring systems. Electrophilic cyclization of N-(2-alkynyl)anilines is a known method for synthesizing quinolines, suggesting that with appropriate modifications, similar strategies could be applied. nih.gov

Oxidation and Reduction Chemistry of the Amine

Oxidation: Secondary amines can be oxidized to various products depending on the oxidizing agent and reaction conditions. Mild oxidation may lead to the formation of hydroxylamines or nitrones. Stronger oxidizing agents can lead to more complex product mixtures. The oxidation of secondary amines to imines can be achieved using reagents like iodosobenzene. rsc.org

Reduction: The secondary amine functionality is generally stable to common reducing agents. However, under forcing conditions or with specific catalytic systems, cleavage of the C-N bonds could occur. More relevant is the reduction of other functional groups within the molecule without affecting the secondary amine. For instance, the ester group could be selectively reduced to an alcohol using reducing agents like lithium aluminum hydride.

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons in an sp2 hybrid orbital, making it basic and nucleophilic.

Quaternization and N-Oxidation Reactions

Quaternization: The pyridine nitrogen can react with alkyl halides to form quaternary pyridinium (B92312) salts in what is known as the Menshutkin reaction. nih.gov This is an SN2 reaction where the pyridine nitrogen acts as the nucleophile. The reaction rate is influenced by the nature of the alkyl halide and the solvent. Microwave-assisted quaternization has been shown to improve yields and shorten reaction times for various pyridine derivatives. researchgate.net

| Alkyl Halide | Product | Conditions |

| Methyl iodide | N-methylpyridinium iodide salt | Room temperature or gentle heating |

| Benzyl bromide | N-benzylpyridinium bromide salt | Room temperature or gentle heating |

N-Oxidation: The pyridine nitrogen can be oxidized to a pyridine N-oxide using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). youtube.comarkat-usa.org The N-oxide group significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution at different positions. The formation of the N-oxide enhances the reactivity of the pyridine ring. scripps.edu

Coordination Chemistry with Metal Centers

The pyridine nitrogen atom is a well-known ligand for a wide range of metal ions, forming coordination complexes. wikipedia.orgjscimedcentral.com The lone pair of electrons on the nitrogen can be donated to a vacant orbital of a metal ion, forming a coordinate covalent bond. The resulting complexes have diverse geometries and applications in areas such as catalysis and materials science. The presence of the secondary amine and the ester group in this compound could allow for the formation of multidentate ligands, potentially leading to the formation of stable chelate complexes with transition metals. The coordination behavior would depend on the metal ion, the solvent, and the reaction conditions.

| Metal Ion | Potential Coordination Mode | Resulting Complex |

| Pd(II) | Monodentate (Pyridine N) | Square planar complex |

| Cu(II) | Bidentate (Pyridine N and Amine N) | Chelate complex |

| Ag(I) | Monodentate (Pyridine N) | Linear or tetrahedral complex |

Ester Group Modifications

The methyl ester group in this compound is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives. The principal reactions involving this group are transesterification and hydrolysis.

Transesterification is a chemical process that involves the exchange of the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com In the case of this compound, the methyl group can be replaced by other alkyl or aryl groups through reaction with a corresponding alcohol under acidic or basic conditions. masterorganicchemistry.com This reaction is typically an equilibrium process, and to drive it to completion, an excess of the reactant alcohol is often used, or the byproduct (methanol) is removed from the reaction mixture. google.com

The reaction can be catalyzed by either acids (like sulfuric acid or p-toluenesulfonic acid) or bases (such as sodium alkoxides). masterorganicchemistry.com The choice of catalyst and reaction conditions can be influenced by the nature of the alcohol and the desired product. For instance, scandium(III) triflate has been shown to be an effective catalyst for the direct transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org

Below is a representative table of potential transesterification reactions for this compound with various alcohols, based on general knowledge of such reactions.

| Alcohol | Catalyst | Potential Product |

| Ethanol | H₂SO₄ (catalytic) | Ethyl 4-((pyridin-3-ylmethyl)amino)benzoate |

| Isopropanol | Sodium Isopropoxide | Isopropyl 4-((pyridin-3-ylmethyl)amino)benzoate |

| Benzyl Alcohol | Sc(OTf)₃ | Benzyl 4-((pyridin-3-ylmethyl)amino)benzoate |

| Ethylene Glycol | p-TsOH | 2-Hydroxyethyl 4-((pyridin-3-ylmethyl)amino)benzoate |

Note: This table is illustrative and based on general transesterification principles.

The methyl ester of this compound can be hydrolyzed to its corresponding carboxylic acid, 4-((pyridin-3-ylmethyl)amino)benzoic acid, under either acidic or basic conditions. researchgate.netlibretexts.org Basic hydrolysis, also known as saponification, is typically irreversible and is often carried out using a strong base such as sodium hydroxide (B78521) in an aqueous or alcoholic solution. masterorganicchemistry.com Acid-catalyzed hydrolysis is a reversible reaction and is often performed in the presence of a mineral acid and excess water. acs.org

The resulting carboxylic acid, 4-((pyridin-3-ylmethyl)amino)benzoic acid, is a versatile intermediate for further derivatization. researchgate.net For instance, it can be converted into a variety of other functional groups, such as amides, acid chlorides, or other esters. Derivatization can also occur through reactions involving the amino group or the aromatic rings. For example, derivatives of 4-aminobenzoic acid have been synthesized by reacting them with aromatic halides. researchgate.net

Some potential derivatization reactions of 4-((pyridin-3-ylmethyl)amino)benzoic acid are outlined in the table below.

| Reagent | Reaction Type | Potential Product |

| Thionyl Chloride (SOCl₂) | Acid Chloride Formation | 4-((pyridin-3-ylmethyl)amino)benzoyl chloride |

| Ammonia/Amine | Amide Formation | 4-((pyridin-3-ylmethyl)amino)benzamide or N-substituted amide |

| Benzyl Bromide | Esterification | Benzyl 4-((pyridin-3-ylmethyl)amino)benzoate |

| Acetic Anhydride | N-Acetylation | 4-((N-acetyl-N-(pyridin-3-ylmethyl))amino)benzoic acid |

Note: This table is illustrative and based on general reactions of aminobenzoic acids.

Aromatic Ring Functionalization and Cross-Coupling Reactions

The two aromatic rings in this compound, the substituted benzene (B151609) ring and the pyridine ring, are susceptible to various functionalization reactions. These include electrophilic and nucleophilic aromatic substitutions, as well as metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution: The benzene ring in this compound is activated towards electrophilic aromatic substitution by the electron-donating secondary amine group. This directing group favors substitution at the ortho and para positions relative to itself. libretexts.org However, since the para position is already substituted, electrophilic attack is most likely to occur at the positions ortho to the amino group (positions 3 and 5). Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield Methyl 3-nitro-4-((pyridin-3-ylmethyl)amino)benzoate. masterorganicchemistry.com

The pyridine ring, being an electron-deficient aromatic system, is generally deactivated towards electrophilic aromatic substitution. quora.com If such a reaction were to occur, it would likely take place at the 3- or 5-position.

Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic aromatic substitution than the benzene ring, particularly at the 2-, 4-, and 6-positions, due to the electron-withdrawing nature of the nitrogen atom. stackexchange.comechemi.com For a nucleophilic substitution to occur, a good leaving group, such as a halide, would typically need to be present on the ring. In the absence of such a group, these reactions are unlikely.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org If this compound were first halogenated, the resulting aryl halide could participate in various cross-coupling reactions. For example, a bromo-substituted derivative could undergo Suzuki coupling with a boronic acid, Heck coupling with an alkene, or Buchwald-Hartwig amination with an amine. acs.orgresearchwithrutgers.com

The following table illustrates potential cross-coupling reactions of a hypothetical bromo-substituted derivative of this compound.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Potential Product |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Methyl 3-phenyl-4-((pyridin-3-ylmethyl)amino)benzoate |

| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Methyl 3-(2-phenylvinyl)-4-((pyridin-3-ylmethyl)amino)benzoate |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Methyl 3-(morpholin-4-yl)-4-((pyridin-3-ylmethyl)amino)benzoate |

Note: This table assumes prior halogenation of the benzene ring and presents generalized reaction conditions.

Reaction Kinetics and Thermodynamic Studies of Key Transformations

Reaction Kinetics: The rate of the chemical transformations discussed would be influenced by factors such as temperature, concentration of reactants and catalysts, and the solvent used. For instance, the hydrolysis of esters is a well-studied reaction, and its kinetics can be followed by monitoring the change in concentration of the ester or the carboxylic acid product over time. oarjpublication.com The alkaline hydrolysis of esters typically follows second-order kinetics, being first-order in both the ester and the hydroxide ion. chemrxiv.org Under pseudo-first-order conditions (a large excess of hydroxide), the rate is dependent only on the ester concentration. chemrxiv.org Kinetic studies can provide valuable information about the reaction mechanism, including the identification of the rate-determining step. ias.ac.in

Thermodynamic Studies: Thermodynamic data, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes, can provide insight into the feasibility and position of equilibrium for a given reaction. For esterification and transesterification reactions, the equilibrium constant is influenced by the relative stabilities of the reactants and products. researchgate.net Thermodynamic studies on the sublimation and solubility of related compounds like aminobenzoic acids have been conducted to understand their physical properties and phase behavior. acs.orgresearchgate.net Such data can be crucial for process development and purification of the compound and its derivatives.

Elucidation of Reaction Rate Laws and Activation Parameters3.5.2. Thermodynamic Analysis of Equilibrium Processes

Without any published studies on the kinetics or thermodynamics of this compound, no data tables or detailed research findings can be presented.

Advanced Spectroscopic and Structural Characterization for Mechanistic and Electronic Analysis of Methyl 4 Pyridin 3 Ylmethyl Amino Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

No specific NMR data for Methyl 4-((pyridin-3-ylmethyl)amino)benzoate was found.

Advanced 2D NMR Techniques (e.g., HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

Detailed 2D NMR studies (HSQC, HMBC, NOESY/ROESY) for this compound are not available in the reviewed literature. Such experiments would be crucial for unambiguously assigning proton and carbon signals and for determining through-bond and through-space correlations to elucidate the molecule's connectivity and spatial arrangement of its substituent groups.

Dynamic NMR for Rotational Barriers and Molecular Fluxionality

There are no published dynamic NMR studies for this compound. Such an analysis would be valuable for quantifying the energy barriers to rotation around key single bonds, such as the C-N bond of the secondary amine and the C-C bond between the benzene (B151609) ring and the ester group. This would provide insight into the molecule's conformational dynamics in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group and Molecular Mode Assignments

Specific experimental IR and Raman spectra for this compound have not been reported. These techniques would be essential for identifying and confirming the presence of key functional groups, such as the N-H stretch of the secondary amine, the C=O stretch of the ester, and the various aromatic C-H and C=C/C=N stretching and bending modes of the pyridine (B92270) and benzene rings.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

No UV-Vis absorption data for this compound could be located. A UV-Vis spectrum would reveal the wavelengths of maximum absorption (λmax), providing information on the electronic transitions (e.g., π-π) within the conjugated systems of the molecule. The position and intensity of these absorptions would be influenced by the extent of electronic communication between the pyridinyl and benzoate (B1203000) moieties through the amine linker.*

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies

While the molecular weight can be calculated, specific experimental mass spectra and fragmentation analyses for this compound are not available. High-resolution mass spectrometry would confirm the elemental composition, and tandem MS (MS/MS) experiments would be necessary to elucidate the characteristic fragmentation patterns, helping to identify structural motifs by observing the loss of specific neutral fragments.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

A crystal structure for this compound has not been deposited in crystallographic databases. Single-crystal X-ray diffraction would provide definitive information on the solid-state conformation, bond lengths, bond angles, and torsional angles of the molecule. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

Hydrogen Bonding Networks and Aromatic Stacking Interactions

The molecular structure of this compound suggests the potential for various non-covalent interactions that would dictate its solid-state architecture. The secondary amine (N-H) group is a potential hydrogen bond donor, while the ester carbonyl oxygen (C=O) and the nitrogen atom of the pyridine ring are potential hydrogen bond acceptors. The formation of intermolecular hydrogen bonds, such as N-H···O or N-H···N, would be expected to play a significant role in the crystal packing.

Furthermore, the presence of two aromatic rings, the benzene and pyridine moieties, suggests the likelihood of aromatic stacking interactions (π-π interactions). These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings, would contribute to the stabilization of the crystal structure. The specific geometry of these interactions (e.g., face-to-face or offset) would be a key feature of the crystal packing. However, without experimental data, a definitive description of the hydrogen bonding networks and aromatic stacking interactions cannot be provided.

Polymorphism and Co-crystallization Studies

There are no published studies on the polymorphism or co-crystallization of this compound. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study in materials and pharmaceutical sciences, as different polymorphs can exhibit distinct physical properties. An investigation into the polymorphic landscape of this compound would involve crystallization experiments under various conditions (e.g., different solvents, temperatures, and crystallization rates) and characterization of the resulting solid forms.

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in the same crystal lattice, is a widely used technique to modify the physicochemical properties of solid materials. A systematic co-crystal screen of this compound with various co-formers (e.g., carboxylic acids, amides) could potentially lead to the discovery of new solid forms with tailored properties. At present, no such studies have been reported.

Computational and Theoretical Chemistry Studies on Methyl 4 Pyridin 3 Ylmethyl Amino Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation, providing a wealth of information about molecular properties.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO), Band Gap

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO is known as the band gap, which is a critical parameter for determining a molecule's chemical reactivity and electronic properties. A smaller band gap generally indicates a more reactive molecule. For Methyl 4-((pyridin-3-ylmethyl)amino)benzoate, one would expect the HOMO to be localized on the electron-rich amino-benzoate portion, while the LUMO might be distributed over the pyridine (B92270) ring and the carbonyl group.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Expected Value | Significance |

|---|---|---|

| HOMO Energy | ~ -5 to -6 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1 to -2 eV | Indicates electron-accepting capability |

Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Specific calculations would be required to determine the actual values for this compound.

Aromaticity Indices and Resonance Stabilization Energies

Aromaticity is a key concept in organic chemistry, and various computational indices have been developed to quantify it. These include the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would confirm the aromatic character of the benzene (B151609) and pyridine rings in this compound and could quantify their respective degrees of aromaticity. Resonance stabilization energy, the extra stability gained by delocalization of electrons, could also be calculated.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method that relates the properties of a molecule to its electron density.

Geometry Optimization and Conformational Analysis of Gas Phase and Solvated Species

DFT is used to find the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium geometry). This involves minimizing the energy of the molecule with respect to the positions of its atoms. For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is performed to identify the various low-energy conformers and determine their relative stabilities. These calculations can be performed for the molecule in the gas phase or in the presence of a solvent, which can significantly influence the preferred conformation.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of DFT is the prediction of spectroscopic data. By calculating the magnetic shielding of atomic nuclei, it is possible to predict NMR chemical shifts (¹H and ¹³C). The calculated vibrational frequencies correspond to the peaks observed in an infrared (IR) spectrum. Comparing these predicted spectra with experimental data can help to confirm the structure of the molecule and assign the observed spectral features.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Reaction Pathway Elucidation and Transition State Characterization

Following an extensive search of scientific literature and chemical databases, no specific computational studies detailing the reaction pathway elucidation or transition state characterization for the synthesis or reactions of this compound were identified. This suggests a significant gap in the current body of research concerning the mechanistic aspects of this particular compound's chemical transformations.

Theoretical investigations into reaction pathways typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map the potential energy surface of a reaction. This process involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy barriers calculated from these transition states provide insights into the reaction kinetics and the feasibility of a proposed mechanism.

For a compound like this compound, such studies could, for instance, explore the mechanism of its formation, such as the reductive amination of methyl 4-aminobenzoate (B8803810) with pyridine-3-carbaldehyde or the nucleophilic substitution of a halide with 3-(aminomethyl)pyridine. Characterization of the transition states in these hypothetical reactions would involve locating the first-order saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. Vibrational frequency analysis is then typically performed to confirm the nature of the stationary point, with a single imaginary frequency indicating a true transition state.

Without dedicated studies, any discussion on the specific reaction pathways and transition states for this compound would be purely speculative.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

A hypothetical MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent, for example, water, methanol, or dimethyl sulfoxide, to mimic solution-phase conditions. The interactions between the atoms of the solute and solvent molecules would be described by a force field. The simulation would then solve Newton's equations of motion for the system, tracking the trajectory of each atom over time.

Analysis of these trajectories could reveal:

Conformational Preferences: Identification of the most stable conformations of the molecule in solution, including the dihedral angles between the phenyl and pyridine rings.

Solvation Shell Structure: Characterization of the arrangement of solvent molecules around the solute, particularly around the polar functional groups like the ester and the secondary amine. This can be quantified by calculating radial distribution functions.

Hydrogen Bonding Dynamics: Investigation of the formation and breaking of hydrogen bonds between the solute's hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and the pyridine nitrogen) and the solvent molecules.

Transport Properties: Calculation of properties such as the diffusion coefficient of the molecule in the solvent.

The data from such simulations could be summarized in tables, for instance, detailing the average number of hydrogen bonds or the predominant dihedral angles observed. However, without experimental or simulated data, no such tables can be generated.

Prediction of Non-Biological Chemical Properties and Reactivity Selectivity via In Silico Methods

While specific in silico studies predicting the non-biological chemical properties and reactivity of this compound are not available in the current literature, it is possible to outline the types of properties that could be predicted using various computational methods. These predictions are valuable for understanding a molecule's potential chemical behavior and for guiding experimental work.

In silico methods, primarily based on quantum chemistry, can be used to calculate a range of molecular properties. For this compound, these could include:

Electronic Properties:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, highlighting regions susceptible to electrophilic and nucleophilic attack. The most negative regions (electron-rich) would likely be around the carbonyl oxygen and the pyridine nitrogen, while positive regions (electron-poor) would be associated with the amine proton.

Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. A smaller gap generally suggests higher reactivity.

Structural and Physicochemical Properties:

Optimized Geometry: Computational methods can determine the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.

Spectroscopic Properties: Predictions of NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra can aid in the characterization of the compound.

Reactivity Descriptors:

Atomic Charges: Calculation of partial charges on each atom can help in understanding electrostatic interactions and predicting sites for nucleophilic or electrophilic attack.

Fukui Functions: These are used to predict the local reactivity of different sites within the molecule, indicating which atoms are more susceptible to nucleophilic, electrophilic, or radical attack.

The results of such hypothetical calculations would typically be presented in a data table. An example of what such a table might contain is provided below, though the values are purely illustrative due to the absence of actual computational data.

Table 1: Hypothetical In Silico Predicted Properties of this compound

| Property | Predicted Value | Method |

| HOMO Energy | -6.2 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -1.5 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 4.7 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G |

| Most Negative Atomic Charge (MEP) | -0.8 e (on Carbonyl Oxygen) | DFT/B3LYP/6-31G* |

It is important to reiterate that the values in this table are for illustrative purposes only and are not based on actual computational studies of this compound.

Applications and Emerging Roles of Methyl 4 Pyridin 3 Ylmethyl Amino Benzoate in Materials Science and Chemical Technologies

Utilization as a Monomer or Ligand in Polymer and Coordination Chemistry

Incorporation into Polymeric Architectures for Functional Materials

No research data is available on the use of Methyl 4-((pyridin-3-ylmethyl)amino)benzoate as a monomer for the synthesis of functional polymers.

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

There are no published studies detailing the use of this compound as an organic linker for the construction of MOFs or coordination polymers.

Role in Supramolecular Chemistry and Self-Assembly Processes

Investigation of Self-Assembled Monolayers (SAMs)

No investigations into the formation of self-assembled monolayers using this compound have been reported.

Molecular Recognition and Host-Guest Chemistry

The potential for this compound to act as a host or guest molecule in molecular recognition studies has not been explored in the available literature.

Contribution to Advanced Catalysis and Organocatalysis

There is no evidence in the scientific literature of this compound being employed as a catalyst or in the field of organocatalysis.

Application as a Ligand in Homogeneous and Heterogeneous Catalysis

There is currently no scientific literature available that details the use of this compound as a ligand in either homogeneous or heterogeneous catalysis. The presence of both a pyridine (B92270) nitrogen and an amine nitrogen suggests that the molecule could potentially act as a bidentate or monodentate ligand for various metal centers. The electronic properties of the benzoate (B1203000) group could also influence the catalytic activity of any resulting metal complex. However, without experimental studies, its coordinating ability, the stability of its potential metal complexes, and their catalytic efficacy in any specific reaction are unknown.

Potential as an Organocatalyst or Precursor for Catalytic Systems

The potential of this compound as an organocatalyst has not been explored in published research. While some amine and pyridine-containing molecules are known to act as organocatalysts for various organic transformations, there are no studies to date that have investigated this specific compound for such activity. Similarly, its role as a precursor for the synthesis of more complex catalytic systems has not been documented beyond its use as a building block in multi-step organic syntheses.

Functional Chemical Probes and Sensory Applications (Non-Biological): An Unwritten Chapter

Development as Fluorescent or Chromogenic Chemosensors

No research has been published on the development or application of this compound as a fluorescent or chromogenic chemosensor. The fundamental photophysical properties of this compound, such as its absorption and emission spectra, have not been reported in the scientific literature. Therefore, its potential to act as a sensor through changes in its optical properties upon interaction with analytes is entirely speculative at this time.

Precursor for Optoelectronic Materials

The use of this compound as a precursor for optoelectronic materials is not described in any current scientific publications. While aromatic amines and pyridine derivatives are classes of compounds that have been incorporated into materials with interesting optical and electronic properties, there is no evidence to suggest that this particular molecule has been investigated for such purposes.

Future Research Directions and Interdisciplinary Prospects for Methyl 4 Pyridin 3 Ylmethyl Amino Benzoate

Discovery of Novel and Efficient Synthetic Transformations

The synthesis of secondary amines like Methyl 4-((pyridin-3-ylmethyl)amino)benzoate often relies on established methods such as reductive amination. Future research could focus on developing more efficient and sustainable synthetic routes. One promising area is the exploration of catalytic C-N bond formation reactions. For instance, transition-metal catalyzed cross-coupling reactions could offer a direct and atom-economical approach to synthesize this and related compounds. The development of novel catalysts that can operate under milder conditions, with lower catalyst loadings and in greener solvents, would be a significant advancement.

Another avenue for research is the use of flow chemistry for the synthesis of this compound. Continuous flow processes can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch methods. The optimization of a flow synthesis would involve a systematic study of reaction parameters such as temperature, pressure, residence time, and stoichiometry to maximize yield and purity.

Exploration of Unconventional Reactivity Profiles and Selectivities

The reactivity of this compound is largely unexplored. Future studies could investigate its behavior in a variety of chemical transformations to uncover unconventional reactivity. The presence of multiple functional groups—the pyridine (B92270) nitrogen, the secondary amine, and the ester—provides several potential sites for reaction.

Investigations into the regioselectivity of electrophilic aromatic substitution on the benzoate (B1203000) ring, influenced by the activating effect of the amino group, could reveal interesting reactivity patterns. Furthermore, the secondary amine and the pyridine nitrogen can act as ligands for metal catalysts, suggesting that this compound could be explored as a ligand in catalysis. The electronic and steric properties of the molecule could lead to unique selectivities in catalytic reactions.

Advanced Computational Modeling for Complex Intermolecular Systems and Condensed Phases

Computational chemistry offers powerful tools to understand the properties and behavior of this compound at a molecular level. Advanced computational modeling can be employed to predict its conformational preferences, electronic structure, and spectroscopic properties. Density Functional Theory (DFT) calculations could provide insights into the molecule's reactivity and the mechanisms of its potential reactions.

Furthermore, molecular dynamics simulations could be used to study the behavior of this compound in complex intermolecular systems and in the condensed phase. These simulations can provide information on its solvation properties, its interactions with other molecules, and its potential to form aggregates or self-assemble. Such studies would be valuable for understanding its behavior in various applications, from materials science to medicinal chemistry. A study on a related compound, Imatinib, which shares some structural similarities, has utilized computational tools to understand its intermolecular interactions. mdpi.com

Integration into Emerging Areas of Sustainable Chemistry and Advanced Functional Materials

The structural motifs present in this compound suggest its potential for integration into emerging areas of sustainable chemistry and the development of advanced functional materials. For example, its ability to coordinate with metal ions could be exploited in the design of novel metal-organic frameworks (MOFs) or coordination polymers. These materials have applications in gas storage, separation, and catalysis.

In the realm of sustainable chemistry, this compound could be investigated as a building block for the synthesis of biodegradable polymers or as a component in the development of new catalytic systems that promote green chemical processes. Its potential as a corrosion inhibitor could also be explored, contributing to the development of more environmentally friendly materials protection strategies. The development of hybrid materials, as has been done with related compounds, could also be a fruitful area of research. mdpi.com

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Adjust stoichiometry to favor excess pyridinylmethyl halide for higher yields.

- Use inert atmosphere (N₂/Ar) to prevent oxidation of the amine intermediate .

Basic: How can spectroscopic techniques validate the structure of this compound?

Answer:

- ¹H NMR :

- ¹³C NMR :

- Ester carbonyl: δ ~167 ppm.

- Pyridine carbons: δ 120–150 ppm .

- IR :

- Ester C=O stretch: ~1700 cm⁻¹.

- N–H bend: ~1600 cm⁻¹ .

Q. Validation Workflow :

Compare experimental spectra with simulated data (e.g., using ACD/Labs or ChemDraw).

Cross-reference with structurally analogous compounds (e.g., methyl 4-[(2-methoxyethyl)amino]benzoate) .

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Electronic Effects :

- Steric Effects :

Q. Methodological Insight :

- Use DFT calculations (e.g., Gaussian) to model transition states and predict regioselectivity.

- Experimental validation via kinetic studies under varying steric/electronic conditions (e.g., substituent screening) .

Advanced: What strategies resolve crystallographic disorder in X-ray structures of this compound derivatives?

Answer:

- Disorder Mitigation :

- Software Workflow :

Q. Methodology :

- In Silico Docking : Use AutoDock Vina to predict binding affinities against targets (e.g., kinases) .

- Biological Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) for derivatives .

Advanced: How should researchers address contradictions in spectroscopic vs. crystallographic data for this compound?

Answer:

- Common Contradictions :

- Resolution Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.